molecular formula C22H35NO4S B13785502 Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 86627-78-3

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B13785502
CAS No.: 86627-78-3
M. Wt: 409.6 g/mol
InChI Key: UMPKLLKKQXPEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound known for its diverse applications in various fields. It is a derivative of carbamic acid and features a complex structure that includes a benzofuranyl ester group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((dibutylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • Carbamic acid, ((dodecyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate

Uniqueness

Carbamic acid, ((decyloxy)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific ester and thioether functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

86627-78-3

Molecular Formula

C22H35NO4S

Molecular Weight

409.6 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(decoxysulfanylmethyl)carbamate

InChI

InChI=1S/C22H35NO4S/c1-4-5-6-7-8-9-10-11-15-25-28-17-23-21(24)26-19-14-12-13-18-16-22(2,3)27-20(18)19/h12-14H,4-11,15-17H2,1-3H3,(H,23,24)

InChI Key

UMPKLLKKQXPEGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOSCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.